molecular formula C25H26N2O2 B7028803 N-[[4-(dimethylcarbamoyl)phenyl]methyl]-N-ethyl-1,2-dihydroacenaphthylene-5-carboxamide

N-[[4-(dimethylcarbamoyl)phenyl]methyl]-N-ethyl-1,2-dihydroacenaphthylene-5-carboxamide

Cat. No.: B7028803
M. Wt: 386.5 g/mol
InChI Key: ZNVHLNCKCXDJTA-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a dimethylcarbamoyl group, a phenyl ring, and an acenaphthylene moiety

Properties

IUPAC Name

N-[[4-(dimethylcarbamoyl)phenyl]methyl]-N-ethyl-1,2-dihydroacenaphthylene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c1-4-27(16-17-8-10-20(11-9-17)24(28)26(2)3)25(29)22-15-14-19-13-12-18-6-5-7-21(22)23(18)19/h5-11,14-15H,4,12-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVHLNCKCXDJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)C(=O)N(C)C)C(=O)C2=CC=C3CCC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(dimethylcarbamoyl)phenyl]methyl]-N-ethyl-1,2-dihydroacenaphthylene-5-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-(dimethylcarbamoyl)phenylboronic acid with an appropriate acenaphthylene derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(dimethylcarbamoyl)phenyl]methyl]-N-ethyl-1,2-dihydroacenaphthylene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halogens. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

N-[[4-(dimethylcarbamoyl)phenyl]methyl]-N-ethyl-1,2-dihydroacenaphthylene-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of N-[[4-(dimethylcarbamoyl)phenyl]methyl]-N-ethyl-1,2-dihydroacenaphthylene-5-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[[4-(dimethylcarbamoyl)phenyl]methyl]-N-ethyl-1,2-dihydroacenaphthylene-5-carboxamide include other acenaphthylene derivatives and compounds containing dimethylcarbamoyl or phenyl groups. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for scientific research and industrial applications.

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